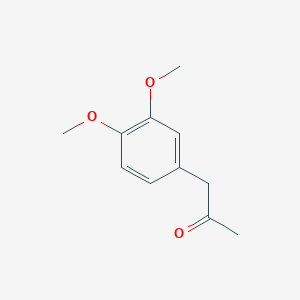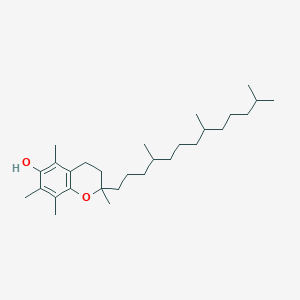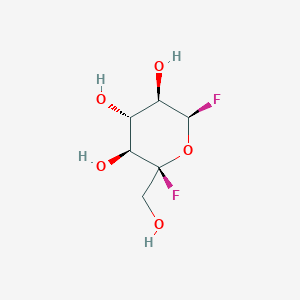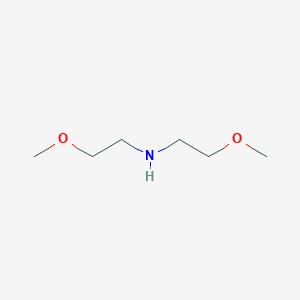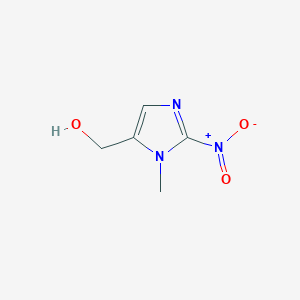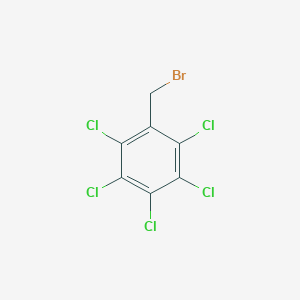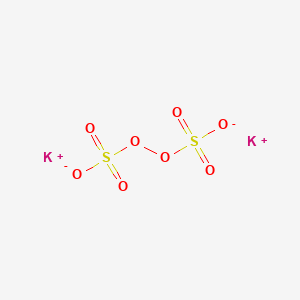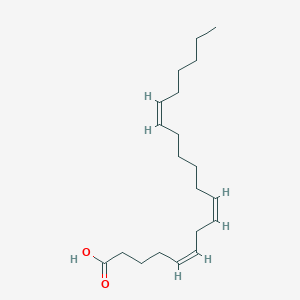![molecular formula C9H13NO2 B057110 1,4-ジオキサスピロ[4.5]デカン-8-カルボニトリル CAS No. 69947-09-7](/img/structure/B57110.png)
1,4-ジオキサスピロ[4.5]デカン-8-カルボニトリル
概要
説明
1,4-Dioxaspiro[4.5]decane-8-carbonitrile is an organic compound belonging to the class of spirocyclic compounds. These compounds are characterized by their unique structural motif involving a quaternary carbon atom that is part of two ring systems. The molecular formula of 1,4-Dioxaspiro[4.5]decane-8-carbonitrile is C₉H₁₃NO₂, and it has a molecular weight of 167.21 g/mol .
科学的研究の応用
1,4-Dioxaspiro[4.5]decane-8-carbonitrile has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Industry: Applied in the production of heterocyclic sulfonamides, which are used as oral GlyT1 inhibitors.
準備方法
Synthetic Routes and Reaction Conditions
1,4-Dioxaspiro[4.5]decane-8-carbonitrile can be synthesized through various synthetic routes. One common method involves the reaction of 4-cyanocyclohexanone with ethylene glycol in the presence of an acid catalyst to form the spirocyclic structure. The reaction typically requires heating under reflux conditions to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of 1,4-Dioxaspiro[4.5]decane-8-carbonitrile follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. The product is then purified using techniques such as distillation or recrystallization.
化学反応の分析
Types of Reactions
1,4-Dioxaspiro[4.5]decane-8-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The nitrile group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Corresponding oxides.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
作用機序
The mechanism of action of 1,4-Dioxaspiro[4.5]decane-8-carbonitrile involves its interaction with specific molecular targets and pathways. For example, when used as a metalloproteinase inhibitor, it binds to the active site of the enzyme, preventing it from catalyzing the breakdown of extracellular matrix proteins. This inhibition can reduce tumor growth and metastasis in cancer.
類似化合物との比較
Similar Compounds
- 4-Cyanocyclohexanone Ethylene Acetal
- 8-Cyano-1,4-dioxaspiro[4.5]decane
- ®-1,4-Dioxaspiro[4.5]decane-2-carboxaldehyde
Uniqueness
1,4-Dioxaspiro[4.5]decane-8-carbonitrile is unique due to its spirocyclic structure, which imparts specific chemical properties and reactivity. This structural feature makes it a valuable intermediate in the synthesis of various biologically active compounds and pharmaceuticals.
特性
IUPAC Name |
1,4-dioxaspiro[4.5]decane-8-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO2/c10-7-8-1-3-9(4-2-8)11-5-6-12-9/h8H,1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZWQNWWFCHNJON-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC1C#N)OCCO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30455721 | |
| Record name | 1,4-dioxaspiro[4.5]decane-8-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30455721 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
69947-09-7 | |
| Record name | 1,4-dioxaspiro[4.5]decane-8-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30455721 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,4-dioxaspiro[4.5]decane-8-carbonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


